molecular formula C11H12N2O B582780 1-(1H-benzo[d]imidazol-2-yl)butan-1-one CAS No. 146350-90-5

1-(1H-benzo[d]imidazol-2-yl)butan-1-one

Cat. No.: B582780
CAS No.: 146350-90-5
M. Wt: 188.23
InChI Key: SHYUFNYNNCEOOF-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)butan-1-one is a chemical building block of significant interest in medicinal chemistry and drug discovery, belonging to the privileged benzimidazole scaffold. Benzimidazole derivatives are extensively investigated for their diverse pharmacological profiles, primarily due to their ability to interact with critical biological targets. The 2-acyl substitution pattern on the benzimidazole core, as found in this compound, is a common feature in molecules with demonstrated bioactivity. The primary research applications of this compound and its structural analogs stem from the inherent properties of the benzimidazole pharmacophore. Scientific literature indicates that such derivatives show marked potential as antimicrobial agents. Specifically, benzimidazole compounds have demonstrated inhibitory activity against a range of microbial strains, including Staphylococcus aureus (including MRSA), Mycobacterium smegmatis , and Candida albicans . Some closely related 2-substituted benzimidazoles have shown minimum inhibitory concentration (MIC) values of less than 1 µg/mL, highlighting the potency of this chemical class . Furthermore, the scaffold is recognized for its utility in developing anticancer therapeutics. Benzimidazole derivatives are known to act as protein kinase inhibitors, targeting key oncogenic enzymes such as CK2 and PIM-1 kinase, which are often overexpressed in cancers like acute lymphoblastic leukemia and breast cancer . These inhibitors often function by competing with ATP at the kinase's active site, thereby disrupting signaling pathways that drive cell proliferation and survival . The value of 1-(1H-Benzo[d]imidazol-2-yl)butan-1-one in research is as a versatile synthetic intermediate for constructing more complex, biologically active molecules. Its structure serves as a core template that can be further functionalized to create potential multi-kinase inhibitors or to enhance antibacterial and antibiofilm properties . Researchers utilize this compound strictly For Research Use Only ; it is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

146350-90-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23

IUPAC Name

1-(1H-benzimidazol-2-yl)butan-1-one

InChI

InChI=1S/C11H12N2O/c1-2-5-10(14)11-12-8-6-3-4-7-9(8)13-11/h3-4,6-7H,2,5H2,1H3,(H,12,13)

InChI Key

SHYUFNYNNCEOOF-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=NC2=CC=CC=C2N1

Synonyms

1-Butanone,1-(1H-benzimidazol-2-yl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(1H-benzo[d]imidazol-2-yl)butan-1-one becomes evident when compared to related benzimidazole and imidazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
1-(1H-Benzo[d]imidazol-2-yl)butan-1-one C₁₁H₁₂N₂O Butanone at C2 Enhanced lipophilicity; potential kinase inhibition
1-(1H-Benzo[d]imidazol-2-yl)ethanone C₉H₈N₂O Ethanone at C2 Intermediate in chalcone synthesis; moderate antimicrobial activity
1-(1H-Benzo[d]imidazol-2-yl)butan-1-ol C₁₁H₁₄N₂O Butanol at C2 Reduced electrophilicity; antioxidant properties
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline C₁₆H₁₀ClN₃ Quinoline-chloride hybrid Antitumor activity (apoptosis induction)
2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone C₉H₈ClN₃O Chloroethanone at C1 DNA interaction; antimicrobial effects

Key Findings :

Chain Length and Lipophilicity: The butanone chain in the target compound increases lipophilicity (LogP ≈ 2.1) compared to ethanone derivatives (LogP ≈ 1.4), favoring better cellular uptake . In contrast, 1-(1H-benzo[d]imidazol-2-yl)butan-1-ol, with a hydroxyl group, exhibits higher solubility but lower metabolic stability due to susceptibility to oxidation .

Biological Activity: Compared to 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline, the target compound lacks the quinoline moiety linked to antitumor activity but offers a simpler scaffold for derivatization . Chloroethanone derivatives (e.g., C₉H₈ClN₃O) show stronger DNA-binding capacity due to the electrophilic chlorine atom, whereas the target compound’s butanone group may favor enzyme inhibition via hydrophobic interactions .

Table 2: Physicochemical and Pharmacokinetic Properties

Property 1-(1H-Benzo[d]imidazol-2-yl)butan-1-one 1-(1H-Benzo[d]imidazol-2-yl)ethanone 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
Molecular Weight (g/mol) 188.23 160.17 297.73
LogP 2.1 1.4 3.8
Water Solubility (mg/mL) 0.45 1.2 0.12
Plasma Protein Binding ~85% ~78% ~92%
CYP3A4 Inhibition Moderate Low High

Preparation Methods

Conventional Cyclocondensation with Carboxylic Acids

The most widely employed method involves cyclocondensation of o-phenylenediamine with levulinic acid (4-oxopentanoic acid) under acidic conditions. In a representative procedure, o-phenylenediamine (1.08 g, 10 mmol) and levulinic acid (1.16 g, 10 mmol) are refluxed in 4N HCl (20 mL) at 140°C for 6 hours. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding 1-(1H-benzo[d]imidazol-2-yl)butan-1-one as a pale-yellow solid (68% yield).

Key Parameters:

  • Acid Choice: Polyphosphoric acid (PPA) increases cyclization efficiency to 82% yield but requires higher temperatures (180°C).

  • Solvent Effects: Ethanol/water mixtures (3:1 v/v) reduce side products like N-alkylated derivatives by 23% compared to neat HCl.

Microwave-Assisted Optimization

Microwave irradiation (300 W, 150°C) reduces reaction time to 25 minutes with comparable yields (75%). This method minimizes thermal degradation, preserving the ketone functionality critical for downstream applications.

Stobbe Condensation for Industrial Scalability

Reaction Mechanism and Conditions

The patent-published Stobbe condensation route (WO2015005615A1) employs diethyl benzimidazole-2-carboxylate and diethyl succinate under basic conditions. Potassium tert-butoxide (1.2 eq) in anhydrous THF facilitates deprotonation, enabling nucleophilic attack on the succinate ester. Subsequent hydrolysis with 6N HCl yields the target ketone with 89% purity after recrystallization.

Industrial Adaptations:

  • Continuous Flow Reactors: Residence time of 8 minutes at 55°C achieves 92% conversion, surpassing batch reactor efficiency by 18%.

  • Cost Analysis: Raw material costs are reduced by 34% compared to traditional cyclocondensation due to ester feedstock affordability.

Multi-Step Synthesis via Functionalized Intermediates

Chloromethyl-Bzimidazole Pathway

A green chemistry approach synthesizes 2-(chloromethyl)-1H-benzo[d]imidazole from o-phenylenediamine and glycolic acid:

  • Step 1: Reflux o-phenylenediamine (10 mmol) with glycolic acid (10 mmol) in 4N HCl (4 hours) to form 2-(hydroxymethyl)-1H-benzo[d]imidazole.

  • Step 2: Treat with SOCl₂ (2 eq) in dichloromethane (DCM) at 0°C for 2 hours, yielding 2-(chloromethyl)-1H-benzo[d]imidazole (87% yield).

  • Step 3: React with butanoyl chloride (1.2 eq) in pyridine/DMF (1:1) at 60°C for 12 hours, followed by oxidation with PCC to install the ketone moiety (71% overall yield).

Oxidation of Alcohol Precursors

Secondary alcohols like 1-(1H-benzo[d]imidazol-2-yl)butan-1-ol are oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C. This method achieves 89% yield but requires strict temperature control to prevent over-oxidation to carboxylic acids.

Comparative Analysis of Methodologies

MethodYield (%)Temperature (°C)Time (h)Scalability
Acid-Catalyzed Cyclization68–82140–1804–6Moderate
Stobbe Condensation89–92550.13–8High
Chloromethyl Intermediate716014Low
Alcohol Oxidation89−202Moderate

Trade-offs:

  • Microwave vs. Conventional: Microwave irradiation offers time savings (25 min vs. 6 h) but increases energy costs by 40%.

  • Green Metrics: The chloromethyl pathway generates 0.8 kg waste/kg product versus 2.1 kg for Stobbe condensation, favoring environmental sustainability.

Industrial-Scale Production Insights

Solvent Recovery Systems

Ethanol/water mixtures are distilled and reused in 5 consecutive batches without yield loss (<2% variance). This reduces raw material costs by 28% in pilot-scale trials.

Crystallization Optimization

Anti-solvent crystallization with n-heptane increases product purity from 89% to 99.5% by precipitating unreacted o-phenylenediamine derivatives .

Q & A

Basic Research Question

  • NMR : The presence of a singlet at δ 10.5–12.5 ppm in 1H^1H-NMR confirms the NH proton in the benzimidazole ring. A carbonyl (C=O) signal at ~170 ppm in 13C^{13}C-NMR verifies the butanone moiety .
  • IR : Stretching bands at 1680–1700 cm1^{-1} indicate the ketone group, while 3400–3500 cm1^{-1} corresponds to NH vibrations .
  • X-ray crystallography : SHELXL refinement (e.g., C–C bond lengths of 1.48–1.52 Å in the butanone chain) resolves stereochemical uncertainties .

What experimental strategies address low reproducibility in biological activity assays for benzimidazole-based compounds?

Advanced Research Question
Inconsistent results in enzyme inhibition or antimicrobial assays may arise from:

  • Compound stability : Degradation under assay conditions (e.g., aqueous buffers, light exposure). Stability studies via HPLC monitoring are critical .
  • Target selectivity : Off-target interactions can be minimized using structure-activity relationship (SAR) models. For example, substituting the butanone chain with methylthio groups (as in 10g) enhances selectivity for α-glycosidase inhibition .
  • Assay parameters : Standardize inoculum size (e.g., 1×106^6 CFU/mL for antimicrobial tests) and incubation time (24–48 hours) to reduce variability .

How can computational modeling guide the design of 1-(1H-benzo[d]imidazol-2-yl)butan-1-one derivatives with improved target binding?

Advanced Research Question

  • Docking studies : Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding between the ketone oxygen and Thr199 in α-glycosidase .
  • QSAR models : Hammett constants (σ) of substituents on the benzimidazole ring correlate with IC50_{50} values. Electron-withdrawing groups (e.g., -NO2_2) improve inhibitory potency .
  • MD simulations : Assess binding stability over 100 ns trajectories; derivatives with rigid pyrrolidinone moieties exhibit lower RMSD fluctuations .

What methodologies resolve contradictions in reported biological activities of structurally similar benzimidazole derivatives?

Advanced Research Question
Discrepancies in antimicrobial or anticonvulsant data require:

  • Dose-response reevaluation : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify true potency thresholds .
  • Metabolite profiling : LC-MS/MS detects active metabolites that may contribute to observed effects (e.g., hydroxylated derivatives) .
  • Cellular vs. enzymatic assays : Compare whole-cell (e.g., MIC against C. albicans) and target-specific (e.g., CA-CYP51 inhibition) results to clarify mechanisms .

How can synthetic byproducts or impurities in 1-(1H-benzo[d]imidazol-2-yl)butan-1-one be identified and mitigated?

Advanced Research Question

  • HPLC-MS : Detect common impurities like unreacted o-phenylenediamine (retention time ~3.2 min) or dimerized byproducts (m/z > 300) .
  • Reaction optimization : Reduce alkylation side products by controlling stoichiometry (e.g., 1:1.2 ratio of benzimidazole to ketone precursor) and using slow-add techniques for reagents .
  • Purification : Switch from silica gel to reverse-phase (C18) chromatography for polar impurities .

What are the key considerations for scaling up the synthesis of this compound while maintaining yield and purity?

Advanced Research Question

  • Solvent selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to simplify downstream processing .
  • Catalyst recovery : Immobilize copper catalysts on mesoporous silica to enable reuse over 5 cycles without activity loss .
  • Process analytics : Implement inline FTIR to monitor reaction progression and automate quenching at optimal conversion (85–90%) .

Comparison of Biological Activities for Select Benzimidazole Derivatives

CompoundTarget ActivityIC50_{50} or MICKey Structural FeatureReference
1-(1H-Benzo[d]imidazol-2-yl)butan-1-oneα-Glycosidase inhibition12.5 µMUnsubstituted butanone chain
10g (Methylthio derivative)Antimicrobial (S. aureus)15.62 µg/mL-SCH3_3 substituent
ZR-8 (O-Methyl carbonothioate)Antifungal (C. albicans)3.40 µg/mLThiocarbamate linkage

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